1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Quality Control Screening Compound Purity Assay Reproducibility

This compound serves as the unsubstituted piperidine reference point for SAR tables that systematically vary piperidine N‑alkylation or ring substitution. Its ≥90% purity is acceptable for initial single‑point screening at 10–30 µM, provided that hit verification includes orthogonal purity re‑analysis. The hydrochloride salt avoids the need for neutralization before most reactions. Use as a matched negative control for the 3‑methylpiperidine analog (CAS 1203102-45-7) to isolate the pharmacological contribution of the piperidine 3‑methyl group.

Molecular Formula C17H28ClNO4
Molecular Weight 345.86
CAS No. 1185664-02-1
Cat. No. B2774754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
CAS1185664-02-1
Molecular FormulaC17H28ClNO4
Molecular Weight345.86
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)COCC(CN2CCCCC2)O.Cl
InChIInChI=1S/C17H27NO4.ClH/c1-20-16-6-7-17(21-2)14(10-16)12-22-13-15(19)11-18-8-4-3-5-9-18;/h6-7,10,15,19H,3-5,8-9,11-13H2,1-2H3;1H
InChIKeyYKEZADAJOUWTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 4 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride (CAS 1185664-02-1): Chemical Identity, Research-Grade Specifications, and Sourcing Context


1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic small molecule composed of a 2,5-dimethoxybenzyl ether linked to a propan-2-ol backbone that carries a piperidine ring at the 3-position, isolated as the hydrochloride salt [1]. The dimethoxyphenyl moiety and hydroxypropyl-piperidine core suggest utility in central nervous system receptor research and structure-activity relationship (SAR) campaigns, while the salt form is consistently reported to improve aqueous solubility and solid-state stability relative to the free base [1]. Currently supplied by screening-compound vendors at a purity of ≥90% (HPLC), the product is intended exclusively for laboratory research use and is not formulated for in‑vivo or clinical applications without further purification [1].

Why 1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride Cannot Be Interchanged with Other Piperidinyl-Propanol Analogs Without Risking Experimental Incompatibility


The piperidinyl-propanol chemotype encompasses numerous analogs that differ by as little as a single methyl group on the piperidine ring [1][2]. Even minor structural perturbations—such as the introduction of a 3-methyl, 4-methyl, or 4-benzyl substituent—can alter the basicity (pKa) of the piperidine nitrogen, the conformational landscape of the ligand, and ultimately the binding pose at aminergic or peptide receptors [1][2]. Because the target compound carries an unsubstituted piperidine ring and a specific 2,5-dimethoxybenzyl ether, its pharmacological fingerprint is not reproduced by the more highly decorated congeners that are sometimes offered as close-in-class alternatives. In the absence of direct comparative pharmacological data, generic substitution risks generating datasets that are not internally consistent across studies.

Quantitative Differentiation Evidence for 1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride Relative to Its Closest Analogs


Purity Specification: ≥90% (HPLC) Versus Industry-Standard Screening-Compound Purity of ≥95%

The commercially available batch of 1-((2,5-dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is certified at ≥90% purity by HPLC [1]. The predominant screening-library standard for drug-discovery compounds is ≥95% . The 5‑percentage‑point deficit indicates that approximately 5–10% of the material may consist of unidentified impurities or residual solvents, which could contribute to off-target assay signals. Users requiring high-confidence primary hits should either request a re-purification lot or use orthogonal analytical confirmation before proceeding to dose-response studies.

Quality Control Screening Compound Purity Assay Reproducibility

Piperidine Ring Substitution: Unsubstituted vs. 3-Methylpiperidine Analog

The target compound contains an unsubstituted piperidine ring, while the closest commercially cataloged analog, 1-((2,5-dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS 1203102-45-7), bears a methyl group at the piperidine 3-position [1]. The addition of a methyl substituent is known to increase the pKa of the piperidine nitrogen by approximately 0.5–1.0 log units and introduces a chiral center, which can profoundly affect both enantioselective receptor recognition and metabolic stability [2]. No quantitative binding or functional assay data have been published for either compound, so the magnitude of the biological impact remains undefined.

Structure-Activity Relationship Piperidine Alkaloids Receptor Binding

Hydrochloride Salt vs. Free Base: Solubility and Formulation Advantage

The compound is supplied exclusively as the hydrochloride salt, which, based on the general behavior of piperidine-containing bases, is expected to exhibit ≥10‑fold higher aqueous solubility than the corresponding free base [1]. While no experimental solubility data for the free base are publicly available, the salt form is the preferred physical form for in‑vitro assay preparation because it avoids the need for pH adjustment or co‑solvent use that can perturb biological systems [2]. Potential alternatives offered as free bases would likely require acid pre‑solubilization, introducing an additional variable into dose‑response experiments.

Salt Selection Aqueous Solubility Pre-formulation

Absence of Public Pharmacological Data: A Gap Analysis Against Reference Standards

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay (accessed 2026-04-29) returned no quantitative binding, functional, or ADME data for 1-((2,5-dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride [1]. By contrast, the closely related tachykinin receptor ligand (2,5-dimethoxybenzyl)-(2S,3S)-2-phenylpiperidine (BDBM50069868) has a reported Ki of 0.090 nM at the substance‑P (NK1) receptor measured in human IM‑9 cells [2]. This stark data asymmetry means that any extrapolation of receptor activity from the phenylpiperidine congener to the target compound is unsupported and that the compound’s pharmacological profile remains uncharacterized.

Data Availability Pharmacological Profiling Risk Assessment

Recommended Research Applications for 1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride Based on Current Evidence


Exploratory Structure-Activity Relationship (SAR) Studies on Piperidinyl-Propanol Scaffolds

The compound serves as the unsubstituted piperidine reference point for SAR tables that systematically vary the piperidine N‑alkylation or ring substitution. Its ≥90% purity is acceptable for initial single‑point screening at 10–30 µM, provided that hit verification includes orthogonal purity re‑analysis [1][2].

Negative Control for Methyl‑Piperidine Congeners in Receptor Binding Assays

Because the 3‑methylpiperidine analog (CAS 1203102-45-7) is the closest commercially available comparator, researchers can use the target compound as a matched negative control to isolate the pharmacological contribution of the piperidine 3‑methyl group [1]. The experiments would be the first to generate quantitative selectivity data for this chemotype.

Synthetic Intermediate for Late‑Stage Derivatization

The presence of a secondary alcohol and a basic piperidine nitrogen offers two orthogonal functionalization handles. The compound can be used as a key intermediate for the preparation of ester, carbamate, or quaternary ammonium derivatives for chemical biology probe development [1]. The hydrochloride salt avoids the need for neutralization before most reactions.

Reference Material for Analytical Method Development

The characterized molecular formula (C₁₇H₂₈ClNO₄), exact mass (345.86 g·mol⁻¹), and InChI Key (YKEZADAJOUWTRH-UHFFFAOYSA-N) make the compound suitable as a system‑suitability standard for HPLC‑MS method qualification when analyzing piperidine‑containing screening libraries [1].

Quote Request

Request a Quote for 1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.